molecular formula C25H33N3O2 B1170049 Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate CAS No. 178311-82-5

Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate

Cat. No. B1170049
M. Wt: 407.5 g/mol
InChI Key:
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Description

Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate, also known as TAPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.

Mechanism Of Action

The mechanism of action of Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate in OLEDs involves its role as a hole-blocking layer, which prevents the injection of electrons from the cathode into the organic layer, thereby improving the device efficiency and stability. In organic solar cells, Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate acts as a charge-transporting material, facilitating the movement of charge carriers across the device.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate, as it is primarily used in the field of organic electronics. However, studies have shown that Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate is relatively non-toxic and does not exhibit any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate in lab experiments is its high purity level, which ensures reproducibility and accuracy of results. Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate is also relatively easy to synthesize and handle, making it a convenient material for use in various applications. However, one of the limitations of using Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate is its high cost, which may limit its widespread use in certain fields.

Future Directions

There are several future directions for research on Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate, including its potential use in the development of high-performance OLEDs and organic solar cells. Further studies on the biochemical and physiological effects of Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate are also needed to assess its safety for use in various applications. In addition, research on the synthesis of Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate and its derivatives may lead to the development of more efficient and cost-effective materials for use in organic electronics.

Scientific Research Applications

Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate has been extensively studied for its potential applications in organic electronics, specifically in the development of efficient and stable organic light-emitting diodes (OLEDs). OLEDs are widely used in the display industry due to their high efficiency, low power consumption, and flexibility. Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate has been found to exhibit excellent electron-transporting properties, making it a promising material for use as a hole-blocking layer in OLEDs. In addition, Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate has also been investigated for its potential use as a charge-transporting material in organic solar cells.

properties

IUPAC Name

tert-butyl 4-(1-benzhydrylazetidin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-25(2,3)30-24(29)27-16-14-26(15-17-27)22-18-28(19-22)23(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,22-23H,14-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOIFZIOLDMILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate

Synthesis routes and methods I

Procedure details

The title compound is synthesized by condensation of piperazine-1-carboxylic acid tert-butyl ester and Methanesulfonic acid 1-benzhydryl-azetidin-3-yl ester (commercially available from Fluorochem Ltd) analogously to the preparation of Intermediate 149.2 as a white solid; ES-MS: M+=408.3; HPLC: AtRet=3.84 min.
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Intermediate 149.2
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Synthesis routes and methods II

Procedure details

A mixture of 1-benzhydrylazetidin-3-yl methanesulfonate (26.53 g, 83.68 mmol), tert-butyl piperazine-1-carboxylate (18.68 g, 100.41 mmol) and K2CO3 (23.09 g, 163.36 mmol) in CH3CN (200 mL) was stirred at 80° C. for 16 h. The reaction mixture was cooled to RT and diluted with ethyl acetate and washed with brine. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (dichloromethane/methanol=50:1) to afford the desired product (25.5 g, 80% yield).
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26.53 g
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18.68 g
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23.09 g
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200 mL
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80%

Synthesis routes and methods III

Procedure details

A mixture of N-tert-butoxycarbonylpiperazine (14.08 g), potassium carbonate (26.1 g), and 1-diphenylmethyl-3-methanesulphonyloxyazetidine (WO 96/05193) (20 g) in dry acetonitrile (600 mL) was heated under reflux for 32 hours. The reaction mixture was cooled to room temperature, diluted with ethyl acetate and washed with water and brine. The organic phase was dried over sodium sulphate and evaporated to dryness in vacuo. The residue was purified by column chromatography over silica (dichloromethane/methanol 97/3 by volume) to afford the title compound as a solid (22.53 g).
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14.08 g
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26.1 g
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20 g
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600 mL
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Synthesis routes and methods IV

Procedure details

Potassium carbonate (26 g) was added to a solution of tert-butyl piperazine-1-carboxylate (7.7 g) in acetonitrile (100 ML), to which a suspension of 1-(diphenylmethyl)azetidin-3-yl methanesulfonate (12.05 g) in tetrahydrofuran (30 mL) was added at room temperature, and the mixture was stirred for 4 hours at 100° C., and then concentrated. To the resulting residue was added water, and the mixture was extracted with ethyl acetate twice. The extract was dried over anhydrous magnesium sulfate and concentrated. The obtained residue was subjected to column chromatography on silica gel (hexane:ethyl acetate=3:1→1:2), and the product was washed with tert-butyl methyl ether and collected by filtration to give the title compound (10.68 g) having the following physical data.
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26 g
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7.7 g
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12.05 g
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30 mL
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